Lipophilicity Advantage Over Unsubstituted Analog
The target compound exhibits a calculated logP value of approximately 0.6 (ALogPS), representing a 200% increase in lipophilicity compared to unsubstituted pyrrole-1-acetamide (logP ~0.2) [1]. This difference is directly attributable to the 2,5-dimethyl substitution on the pyrrole ring .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 0.6 (calculated) |
| Comparator Or Baseline | Pyrrole-1-acetamide (unsubstituted): LogP ≈ 0.2 (calculated) |
| Quantified Difference | 200% increase in lipophilicity |
| Conditions | Calculated using ALogPS 2.1 software |
Why This Matters
Increased lipophilicity directly correlates with improved membrane permeability and potential blood-brain barrier penetration, making this compound a preferred starting point for CNS-targeted drug discovery programs.
- [1] Virtual Computational Chemistry Laboratory. (n.d.). ALogPS 2.1 Prediction for 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide and Pyrrole-1-acetamide. VCCLAB. View Source
